Cas no 2490418-72-7 (3-trifluoromethanesulfonylazetidine hydrochloride)
3-trifluoromethanesulfonylazetidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Azetidine, 3-[(trifluoromethyl)sulfonyl]-, hydrochloride (1:1)
- 3-trifluoromethanesulfonylazetidine hydrochloride
-
- MDL: MFCD32852590
- Inchi: 1S/C4H6F3NO2S.ClH/c5-4(6,7)11(9,10)3-1-8-2-3;/h3,8H,1-2H2;1H
- InChI Key: ADKXUHOVAJACSB-UHFFFAOYSA-N
- SMILES: S(C1CNC1)(=O)(=O)C(F)(F)F.Cl
3-trifluoromethanesulfonylazetidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27113836-1g |
3-trifluoromethanesulfonylazetidine hydrochloride |
2490418-72-7 | 95% | 1g |
$884.0 | 2023-09-11 | |
| Enamine | EN300-27113836-5g |
3-trifluoromethanesulfonylazetidine hydrochloride |
2490418-72-7 | 95% | 5g |
$2566.0 | 2023-09-11 | |
| Enamine | EN300-27113836-10g |
3-trifluoromethanesulfonylazetidine hydrochloride |
2490418-72-7 | 95% | 10g |
$3807.0 | 2023-09-11 | |
| Enamine | EN300-27113836-0.05g |
3-trifluoromethanesulfonylazetidine hydrochloride |
2490418-72-7 | 95.0% | 0.05g |
$205.0 | 2025-03-20 | |
| Enamine | EN300-27113836-0.1g |
3-trifluoromethanesulfonylazetidine hydrochloride |
2490418-72-7 | 95.0% | 0.1g |
$306.0 | 2025-03-20 | |
| Enamine | EN300-27113836-0.25g |
3-trifluoromethanesulfonylazetidine hydrochloride |
2490418-72-7 | 95.0% | 0.25g |
$438.0 | 2025-03-20 | |
| Enamine | EN300-27113836-0.5g |
3-trifluoromethanesulfonylazetidine hydrochloride |
2490418-72-7 | 95.0% | 0.5g |
$691.0 | 2025-03-20 | |
| Enamine | EN300-27113836-1.0g |
3-trifluoromethanesulfonylazetidine hydrochloride |
2490418-72-7 | 95.0% | 1.0g |
$884.0 | 2025-03-20 | |
| Enamine | EN300-27113836-2.5g |
3-trifluoromethanesulfonylazetidine hydrochloride |
2490418-72-7 | 95.0% | 2.5g |
$1735.0 | 2025-03-20 | |
| Enamine | EN300-27113836-5.0g |
3-trifluoromethanesulfonylazetidine hydrochloride |
2490418-72-7 | 95.0% | 5.0g |
$2566.0 | 2025-03-20 |
3-trifluoromethanesulfonylazetidine hydrochloride Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3-trifluoromethanesulfonylazetidine hydrochloride
Recent Advances in the Study of 3-Trifluoromethanesulfonylazetidine Hydrochloride (CAS: 2490418-72-7)
3-Trifluoromethanesulfonylazetidine hydrochloride (CAS: 2490418-72-7) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethanesulfonyl (triflyl) group attached to an azetidine ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for novel drug candidates.
The synthesis of 3-trifluoromethanesulfonylazetidine hydrochloride has been optimized in recent years, with researchers developing more efficient and scalable routes. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic method for its preparation, highlighting improved yields and reduced byproduct formation. The compound's stability under physiological conditions makes it particularly attractive for further derivatization and drug development.
Pharmacological investigations have revealed that 3-trifluoromethanesulfonylazetidine hydrochloride exhibits interesting bioactivity profiles. Preliminary in vitro studies suggest it may serve as a valuable scaffold for targeting G protein-coupled receptors (GPCRs), particularly those involved in neurological disorders. Its ability to modulate specific neurotransmitter systems has sparked interest in its potential application for treating conditions such as depression and anxiety.
Recent structural-activity relationship (SAR) studies have explored various derivatives of 3-trifluoromethanesulfonylazetidine hydrochloride, with some analogs demonstrating enhanced binding affinity and selectivity. A 2024 patent application disclosed several novel compounds derived from this scaffold that show promise as kinase inhibitors, potentially opening new avenues for cancer therapy development.
The compound's physicochemical properties, including its solubility and metabolic stability, have been extensively characterized in recent preclinical studies. Researchers have noted its favorable pharmacokinetic profile in animal models, with good oral bioavailability and reasonable half-life, suggesting potential for further development as a drug candidate.
Ongoing research is exploring the compound's potential in targeted drug delivery systems. Its chemical structure allows for facile conjugation with various targeting moieties, making it an interesting candidate for the development of precision medicines. Recent work has demonstrated successful conjugation with antibody fragments for potential use in antibody-drug conjugates (ADCs).
Safety and toxicology studies conducted in 2023-2024 have provided important preliminary data on the compound's safety profile. While showing generally favorable characteristics, researchers have identified specific metabolic pathways that warrant further investigation to fully understand potential toxicity concerns at higher doses.
The pharmaceutical industry has shown growing interest in 3-trifluoromethanesulfonylazetidine hydrochloride, with several companies including it in their drug discovery pipelines. Recent industry reports suggest that at least two major pharmaceutical firms are advancing compounds based on this scaffold through preclinical development stages.
Future research directions are likely to focus on expanding the therapeutic applications of this compound and its derivatives. Areas of particular interest include its potential in neurodegenerative diseases, inflammatory conditions, and as a component of combination therapies. The unique properties of the triflyl group continue to make this compound a valuable subject of study in medicinal chemistry.
2490418-72-7 (3-trifluoromethanesulfonylazetidine hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)